2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 2,5-dimethylphenyl group and at the 4-position with a (3-fluorobenzyl)thio moiety.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-6-7-15(2)18(10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYWVPUWNJLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s likely that it interacts with its target, possibly pi3kγ, to inhibit its function. This inhibition could lead to changes in cellular processes controlled by this kinase, such as cell growth and survival.
Biological Activity
2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 307.41 g/mol
Synthesis
The synthesis of pyrazolo[1,5-a]pyrazines typically involves multi-step organic reactions. The specific synthetic route for this compound has not been detailed in the available literature; however, similar compounds have been synthesized using methods such as nucleophilic substitution and cyclization reactions involving thioether intermediates.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluated various pyrazolo compounds against human cancer cell lines (MCF-7 and K-562). The results showed that certain derivatives inhibited cell proliferation effectively, suggesting that this compound may possess similar activity due to its structural analogies with known active compounds .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of pyrazole derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains. For instance, a series of new fused pyrazolo derivatives were tested for antibacterial activity and exhibited promising results against Gram-positive and Gram-negative bacteria . This suggests that this compound could also be evaluated for such properties.
Enzyme Inhibition
Inhibition of specific enzymes is a critical mechanism for the therapeutic action of many drugs. Pyrazole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. Compounds structurally related to the target compound were shown to inhibit DHODH effectively . This mechanism could be explored further for this compound.
Case Studies
Several studies have focused on the biological activities of pyrazole derivatives:
- Anticancer Study : A series of new pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were evaluated for their anticancer activity against various human cancer cell lines. The study found that certain compounds exhibited significant cytotoxic effects .
- Antimicrobial Evaluation : Research on new fused pyrazolo derivatives indicated their potential as antimicrobial agents. These compounds were tested against a range of pathogens and showed varying degrees of effectiveness .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2,5-dimethylphenyl group increases lipophilicity compared to the 4-methoxyphenyl analog , which may enhance tissue penetration but reduce aqueous solubility.
Role of Fluorine :
- Fluorine at the benzylthio position (common in [[2], [10], and target compound]) likely improves metabolic stability by resisting oxidative degradation .
Synthetic Accessibility :
- Substitution at the 4-position (e.g., thioether in target compound vs. piperazinyl in ) often involves nucleophilic displacement or coupling reactions .
Research Findings and Implications
- Synthetic Routes : The target compound can be synthesized via sequential substitution reactions, as demonstrated for similar structures (e.g., thioether formation using 3-fluorobenzyl mercaptan ).
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methyl) at the 2-position may enhance binding to hydrophobic enzyme pockets.
- Thioether linkages at the 4-position improve stability compared to oxygen analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
